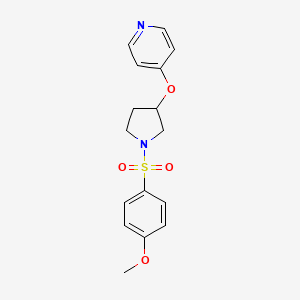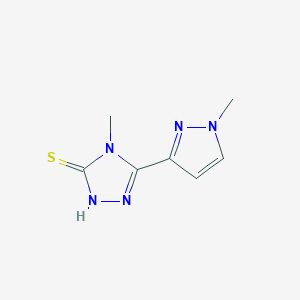![molecular formula C14H17NO3 B3011403 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone CAS No. 2034611-16-8](/img/structure/B3011403.png)
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone is a structurally complex molecule that may be considered an advanced building block in medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related azabicycloheptane derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of azabicycloheptane derivatives is a topic of interest due to their potential applications in drug discovery. The first paper discusses the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes through intramolecular [2 + 2]-cyclization of acetophenone enamides, leading to the formation of a conformationally restricted analogue of proline, known as 2,3-ethanoproline . This method could potentially be adapted for the synthesis of the compound of interest by modifying the starting materials and reaction conditions to incorporate the oxa and tolyloxy functional groups.
Molecular Structure Analysis
The molecular structure of azabicycloheptane derivatives is characterized by a seven-membered ring containing nitrogen, which can influence the conformation and reactivity of the molecule. The presence of an oxa group in the compound of interest suggests that it may have a heterocyclic oxygen atom within the ring structure, potentially affecting its electronic properties and conformational stability.
Chemical Reactions Analysis
The second paper provides information on the reactivity of 2-azabicyclo[2.2.1]heptanes, particularly the neighboring group participation by the 2-nitrogen in facilitating nucleophilic substitution reactions . This suggests that the compound of interest may also undergo various nucleophilic substitutions, given the presence of a similar azabicycloheptane core. The ability to undergo such reactions could be useful in further functionalizing the molecule for drug development purposes.
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone are not discussed in the provided papers, the properties of azabicycloheptane derivatives can be inferred. These compounds are likely to have unique stereochemical properties due to their rigid bicyclic structures. The presence of heteroatoms such as nitrogen and oxygen within the ring system can influence the polarity, solubility, and potential for hydrogen bonding with biological targets.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Drug Development
Pharmacokinetic studies are crucial for understanding how drugs are absorbed, distributed, metabolized, and excreted in the human body. Compounds like 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone could be subjects of such studies to determine their efficacy and safety profiles. For instance, the disposition of RWJ-333369, a novel neuromodulator, in humans showcases the importance of studying absorption, metabolism, and excretion to ensure drugs are safe and effective for clinical use (Mannens et al., 2007).
Environmental and Occupational Health
Research into environmental exposure to chemicals and their metabolites can inform safety standards and risk assessments. Studies on the metabolism of compounds like gliclazide or the environmental exposure to plasticizers indicate the significance of monitoring chemical exposure and its effects on human health (Oida et al., 1985); (Silva et al., 2013).
Diagnostic and Therapeutic Applications
Compounds with unique biochemical properties may have applications in diagnosing or treating diseases. For example, PET imaging of α4β2 nicotinic acetylcholine receptors with specific radioligands can provide insights into neurological conditions and potentially guide therapeutic interventions (Wong et al., 2013).
Biomarker Discovery
Identifying and quantifying in vivo metabolites of compounds can lead to the development of biomarkers for exposure and effect, aiding in the assessment of environmental and occupational health risks (Asahi et al., 2014).
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-2-4-12(5-3-10)18-9-14(16)15-7-13-6-11(15)8-17-13/h2-5,11,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APADPXDOCGBDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CC3CC2CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


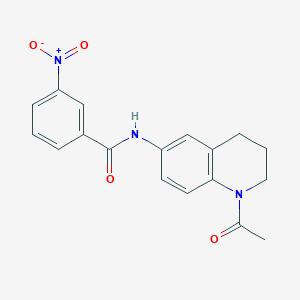
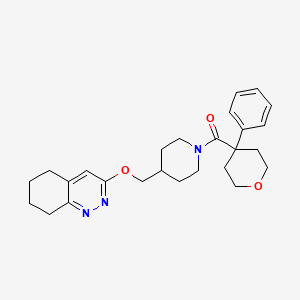
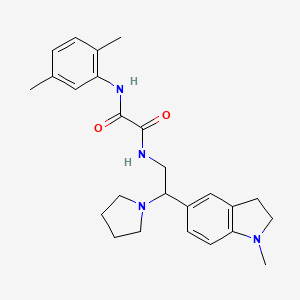
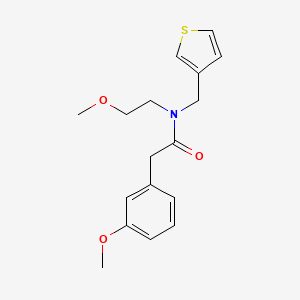

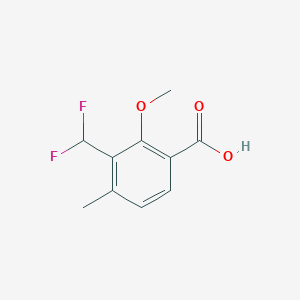
![3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B3011332.png)
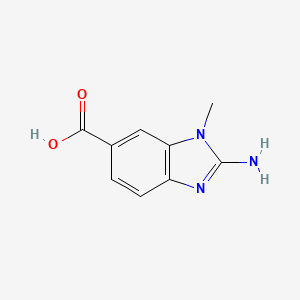
![4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide](/img/structure/B3011334.png)

